Researchers requiring consistent PP2A/PP1 inhibition face lot-to-lot variability from crude blister beetle extracts or the 10-fold lower potency of Norcantharidin. Pure Cantharidin (CAS 56-25-7) resolves this with:
SMolecule ensures global supply with verified purity and storage conditions.
Cantharidin is a naturally occurring monoterpene anhydride (exo-1,2-cis-dimethyl-3,6-epoxyhexahydrophthalic anhydride) recognized as a potent, cell-permeable inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A) . In commercial and industrial procurement, it is valued for its rigid tricyclic structure which confers high binding affinity to phosphatase active sites, as well as its specific vesicant properties resulting from the activation of neutral serine proteases . With a melting point of 215-217 °C and a highly specific solubility profile favoring organic solvents over aqueous media, high-purity Cantharidin is a critical raw material for dermatological formulations, biochemical assay standardization, and as a synthetic precursor for derivative libraries .
PP2A / PP1 Phosphatase Probe
Useful for studying serine/threonine phosphatase pathways; exo,exo-anhydride structure critical for target engagement.
Natural Product Tool Compound
Derived from blister beetles; serves as a reference for developing synthetic analogs and probing phosphorylation dynamics.
Defined Stereochemistry Requirement
Biological activity depends on the bicyclic anhydride and 7-oxa bridge; synthetic routes may offer better stereochemical control.
Substituting pure Cantharidin with its demethylated analog, Norcantharidin, or with crude blister beetle extracts fundamentally compromises both biochemical precision and formulation efficacy. Norcantharidin lacks the two methyl groups on the epoxy ring, which drastically reduces its binding affinity to PP2A, resulting in an IC50 that is approximately 10-fold higher than that of Cantharidin [1]. This necessitates significantly higher dosing in in vitro assays, increasing the risk of off-target solvent effects. Furthermore, Norcantharidin exhibits a much higher LD50, which, while beneficial for systemic in vivo models, renders it ineffective for the highly localized, destructive action required in topical vesicant formulations[2]. Conversely, utilizing crude extracts introduces severe lot-to-lot variability in active anhydride concentration, making reproducible industrial formulation impossible.
Norcantharidin
Reported PP2A inhibition potency and PP2A/PP1 selectivity profile may not replicate cantharidin's effects; cytotoxicity mechanisms can differ.
Endothall
Class-level phosphatase inhibitor; may induce distinct cell death pathways. Not interchangeable for PP2A-specific pathway dissection.
Natural Extract vs. Synthetic
Natural extraction yields variable purity and stereochemistry; synthetic origin may provide more consistent research material and supply.
Cantharidin demonstrates exceptionally high affinity for the catalytic subunit of PP2A compared to its demethylated analog. In comparative inhibition studies, Cantharidin achieves an IC50 of approximately 0.16 to 0.36 µM for PP2A, whereas Norcantharidin requires a significantly higher concentration, yielding an IC50 of 2.9 to 3.0 µM [1]. This order-of-magnitude difference in potency makes Cantharidin a highly efficient material for high-sensitivity biochemical screening.
| Evidence Dimension | PP2A Inhibition (IC50) |
| Target Compound Data | 0.16 - 0.36 µM |
| Comparator Or Baseline | Norcantharidin (2.9 - 3.0 µM) |
| Quantified Difference | ~10-fold higher potency for Cantharidin |
| Conditions | In vitro purified catalytic subunit assay |
Procuring Cantharidin allows researchers to use significantly lower concentrations in assays, minimizing solvent-induced artifacts and conserving material.
The acute systemic toxicity of Cantharidin is a direct indicator of its potent localized cellular disruption capabilities, which are essential for dermatological vesicant products. Cantharidin exhibits a mouse intraperitoneal LD50 of 1.0 mg/kg, whereas Norcantharidin has a significantly higher LD50 of 4.0 to 12.6 mg/kg, indicating lower acute toxicity [1]. This extreme potency is exactly what is required for effective topical acantholysis in wart removal formulations, where localized destruction is the primary therapeutic mechanism.
| Evidence Dimension | Acute Systemic Toxicity (Mouse i.p. LD50) |
| Target Compound Data | 1.0 mg/kg |
| Comparator Or Baseline | Norcantharidin (4.0 - 12.6 mg/kg) |
| Quantified Difference | 4 to 12-fold higher acute toxicity for Cantharidin |
| Conditions | Murine in vivo intraperitoneal administration |
This validates Cantharidin as the strictly required active pharmaceutical ingredient for destructive topical vesicants, where the lower-toxicity Norcantharidin would fail to induce sufficient blistering.
Cantharidin's rigid hydrophobic structure limits its aqueous solubility to approximately 30 mg/L at 20 °C, necessitating the use of specific organic solvents for stock preparation. It is highly soluble in warm DMSO (up to 25 mg/mL) and ethanol (8 mg/mL). When formulated in these solvents, Cantharidin solutions remain chemically stable for up to 2 weeks at -20 °C without degradation or precipitation, providing a reliable handling baseline compared to unstable aqueous suspensions.
| Evidence Dimension | Maximum Solubility |
| Target Compound Data | 25 mg/mL in warm DMSO; 8 mg/mL in warm Ethanol |
| Comparator Or Baseline | Aqueous baseline (30 mg/L) |
| Quantified Difference | >800-fold higher solubility in DMSO vs. Water |
| Conditions | Standard laboratory temperature and pressure, -20 °C storage |
Understanding this solubility differential is critical for procurement teams to ensure compatibility with existing liquid handling systems and formulation workflows.
While complex marine toxins like Okadaic Acid are highly selective PP2A inhibitors, their extreme procurement cost and structural instability limit their use in high-throughput or bulk applications. Cantharidin provides a highly stable, low-molecular-weight (196.2 g/mol) alternative that effectively inhibits PP2A (IC50 ~0.16 µM) and PP1 (IC50 ~1.1-1.7 µM) at a fraction of the cost [1]. Furthermore, unlike fostriecin or certain polyethers, Cantharidin's anhydride ring is not highly sensitive to light or mild pH changes during standard assay timeframes [1].
| Evidence Dimension | Assay Scalability and PP1/PP2A Inhibition |
| Target Compound Data | Stable monoterpene anhydride; PP2A IC50 ~0.16 µM |
| Comparator Or Baseline | Okadaic Acid (Complex marine polyether, highly expensive, oxidation-sensitive) |
| Quantified Difference | Equivalent PP2A inhibition utility with vastly superior procurement economics and shelf-stability |
| Conditions | Standard benchtop biochemical screening assays |
For industrial laboratories running bulk phosphatase assays, Cantharidin offers an economically viable, stable alternative to prohibitively expensive marine-derived inhibitors.
Due to its extreme localized cellular toxicity (LD50 ~1.0 mg/kg) and ability to induce acantholysis, Cantharidin is the standard choice for compounding topical solutions (typically 0.7%) used in the removal of benign cutaneous lesions, such as warts and molluscum contagiosum. Its specific solubility in organic solvents allows for effective integration into collodion or lipid-based delivery vehicles .
Cantharidin's potent inhibition of PP2A (IC50 ~0.16 µM) and PP1 makes it an essential, cost-effective reference standard for biochemical screening. It is procured in bulk by assay developers who require a stable, cell-permeable small molecule to differentiate phosphatase activity in cell lysates, avoiding the high costs and stability issues associated with complex marine polyethers like Okadaic Acid [1].
In medicinal chemistry, pure Cantharidin serves as the foundational building block for synthesizing novel cantharimides and ring-opened dicarboxylic acid analogues. Its reactive anhydride moiety allows for straightforward derivatization with various amines and amino acids, enabling the development of targeted anticancer compounds with modulated toxicity profiles [1].
Acute Toxic;Irritant